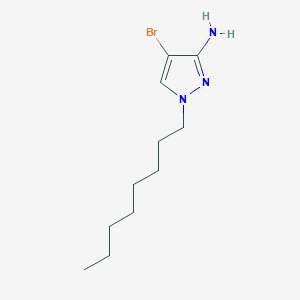
n-((4-((Dimethylamino)methyl)thiazol-2-yl)methyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-((Dimethylamino)methyl)thiazol-2-yl)methyl)propan-1-amine is a compound that belongs to the thiazole family, which is known for its diverse biological activities Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-((Dimethylamino)methyl)thiazol-2-yl)methyl)propan-1-amine typically involves the formation of the thiazole ring followed by the introduction of the dimethylamino and propan-1-amine groups. One common method involves the reaction of a thiazole precursor with dimethylamine and a suitable alkylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction efficiency and yield while reducing reaction times. The choice of method depends on the desired scale of production and the specific requirements of the end application.
Chemical Reactions Analysis
Types of Reactions
N-((4-((Dimethylamino)methyl)thiazol-2-yl)methyl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-((4-((Dimethylamino)methyl)thiazol-2-yl)methyl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes, fungicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-((4-((Dimethylamino)methyl)thiazol-2-yl)methyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole: The parent compound of the thiazole family, known for its aromaticity and biological activities.
Benzothiazole: Contains a fused benzene ring and is used in various medicinal and industrial applications.
Imidazole: Another heterocyclic compound with nitrogen atoms, known for its broad range of biological activities.
Uniqueness
N-((4-((Dimethylamino)methyl)thiazol-2-yl)methyl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylamino group enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H19N3S |
|---|---|
Molecular Weight |
213.35 g/mol |
IUPAC Name |
N-[[4-[(dimethylamino)methyl]-1,3-thiazol-2-yl]methyl]propan-1-amine |
InChI |
InChI=1S/C10H19N3S/c1-4-5-11-6-10-12-9(8-14-10)7-13(2)3/h8,11H,4-7H2,1-3H3 |
InChI Key |
XWQDYCFGKFLOBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=NC(=CS1)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S)-1-[4-(pentyloxy)phenyl]ethanol](/img/structure/B13638346.png)
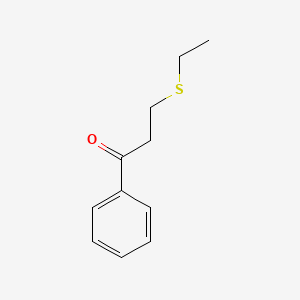
![(Z)-2-[(4-methylbenzoyl)amino]-3-phenylprop-2-enoic acid](/img/structure/B13638354.png)
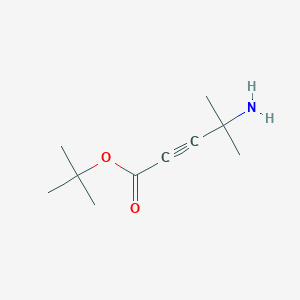

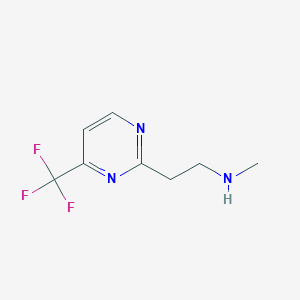


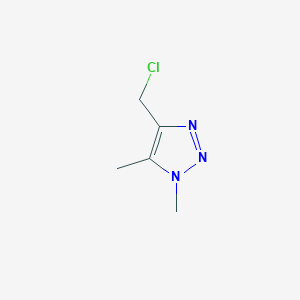

![2-{1-[(Benzyloxy)carbonyl]-3-methylpyrrolidin-3-yl}acetic acid](/img/structure/B13638408.png)
![6,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13638412.png)
